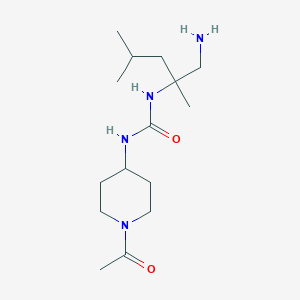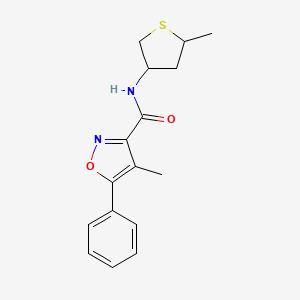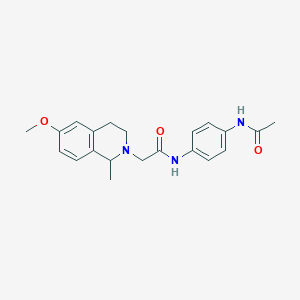
1-(1-Acetylpiperidin-4-yl)-3-(1-amino-2,4-dimethylpentan-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Acetylpiperidin-4-yl)-3-(1-amino-2,4-dimethylpentan-2-yl)urea, commonly known as ADU, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ADU belongs to the class of urea-containing compounds and is known to exhibit various biochemical and physiological effects.
Wirkmechanismus
ADU exerts its effects by binding to and activating the STING protein, which leads to the production of type I interferons and other cytokines. This, in turn, activates the immune system and helps in the clearance of viral and bacterial infections. ADU has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
ADU has been shown to exhibit various biochemical and physiological effects. It has been found to activate the immune system by inducing the production of type I interferons and other cytokines. ADU has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, ADU has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
ADU has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. ADU is also stable and can be stored for extended periods without degradation. However, ADU has certain limitations, such as its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of ADU. One potential area of research is the development of ADU-based therapies for the treatment of viral and bacterial infections. Another area of research is the use of ADU as an anti-cancer agent. Additionally, the development of more potent and selective STING agonists based on the structure of ADU is an area of active research.
Conclusion:
In conclusion, 1-(1-Acetylpiperidin-4-yl)-3-(1-amino-2,4-dimethylpentan-2-yl)urea is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ADU exhibits various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and immunomodulatory effects. ADU has several advantages for use in lab experiments, but also has certain limitations. There are several future directions for the study of ADU, including the development of ADU-based therapies for the treatment of viral and bacterial infections and the use of ADU as an anti-cancer agent.
Synthesemethoden
The synthesis of ADU involves the reaction of 1-acetylpiperidine-4-carboxylic acid with 1-amino-2,4-dimethylpentane-2-ol, followed by the addition of isobutyl isocyanate. The resulting product is then purified using standard techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
ADU has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and immunomodulatory effects. ADU has also been shown to activate the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in the immune response to viral and bacterial infections.
Eigenschaften
IUPAC Name |
1-(1-acetylpiperidin-4-yl)-3-(1-amino-2,4-dimethylpentan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N4O2/c1-11(2)9-15(4,10-16)18-14(21)17-13-5-7-19(8-6-13)12(3)20/h11,13H,5-10,16H2,1-4H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSAPEVBNGTWGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(CN)NC(=O)NC1CCN(CC1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Acetylpiperidin-4-yl)-3-(1-amino-2,4-dimethylpentan-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[5-(4-fluorophenyl)-1-methylpyrazol-3-yl]-1,3-dioxo-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B7434669.png)
![Methyl 4-[[2-(oxolan-2-yl)morpholine-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434684.png)
![1'-(5-methylpyrazine-2-carbonyl)spiro[3H-indene-2,4'-piperidine]-1-one](/img/structure/B7434688.png)

![N-(3-methylphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]propanamide](/img/structure/B7434708.png)
![Ethyl 4-[[2-oxo-2-[(2-prop-1-en-2-yloxolan-3-yl)methylamino]acetyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434712.png)
![3-[6-[(6-Methylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434715.png)


![1-[(5-Bromo-2-chlorophenyl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7434732.png)
![1-[5-[2-[4-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl)piperazin-1-yl]-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7434735.png)
![1-[4-ethyl-5-[2-[4-[(1-ethylpiperidin-4-yl)methyl]piperazin-1-yl]-1,3-thiazol-4-yl]-2-methyl-1~{H}-pyrrol-3-yl]ethanone](/img/structure/B7434742.png)
![3-[[2-[(3-Methylpiperidin-1-yl)methyl]phenyl]methylamino]propanoic acid](/img/structure/B7434759.png)
![N-[[5-(difluoromethyl)-1-methylpyrazol-4-yl]methyl]-4-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7434764.png)